Differentiated Lipophilicity (LogP) for Optimized Pharmacokinetic Properties
4-Fluoro-2-iodo-6-nitroaniline exhibits a computed LogP of 2.4 [1]. In contrast, the non-fluorinated analog 2,6-diiodo-4-nitroaniline has a significantly higher computed LogP of 3.49 [2]. This 1.09 LogP unit difference corresponds to a ~12-fold difference in lipophilicity, which is a critical determinant for passive membrane permeability and in vivo distribution. The lower LogP of the target compound, conferred by the 4-fluoro substituent, provides a more favorable starting point for optimizing drug-like properties and avoiding excessively high lipophilicity often associated with toxicity and poor solubility.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.4 (computed) |
| Comparator Or Baseline | 2,6-Diiodo-4-nitroaniline (LogP 3.49) |
| Quantified Difference | Δ LogP = -1.09 units (~12x less lipophilic) |
| Conditions | Computational prediction, likely XLogP3 or similar algorithm. |
Why This Matters
For procurement in drug discovery programs, the lower LogP of 4-fluoro-2-iodo-6-nitroaniline offers a more favorable starting point for optimizing drug-like properties, particularly for CNS targets where moderate lipophilicity (LogP ~2-3) is often preferred.
- [1] Molaid.com. 2-氟-4-碘-6-硝基苯胺 (4-Fluoro-2-iodo-6-nitroaniline). Retrieved from https://www.molaid.com/MS_306994. View Source
- [2] Chem960.com. 2,6-二碘基-4-硝基苯胺 (2,6-Diiodo-4-nitroaniline). Retrieved from https://m.chem960.com/mip/5398-27-6/. View Source
